molecular formula C22H20N2O2S2 B5254335 5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile

5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile

Cat. No.: B5254335
M. Wt: 408.5 g/mol
InChI Key: IOGJWWAXGCHLQO-UHFFFAOYSA-N
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Description

5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Properties

IUPAC Name

5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S2/c1-13-9-10-27-21(13)20-17(11-23)22(24-14(2)19(20)15(3)25)28-12-18(26)16-7-5-4-6-8-16/h4-10,20,24H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGJWWAXGCHLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2C(=C(NC(=C2C(=O)C)C)SCC(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction can be catalyzed by various acids, including hydrochloric acid, sulfuric acid, or even more environmentally friendly catalysts like Punica granatum peel .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the yield and minimize the formation of by-products. Catalysts used in industrial settings are often chosen for their reusability and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, especially at the carbonyl and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted dihydropyridines and pyridines, which can have significant biological activities .

Scientific Research Applications

5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential antibacterial and antifungal properties.

    Medicine: Research has shown that derivatives of this compound may have potential as antihypertensive agents due to their calcium channel blocking activity.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets. In medicinal chemistry, it is known to act as a calcium channel blocker, which helps in reducing blood pressure by relaxing blood vessels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into the cells, thereby exerting its antihypertensive effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-acetyl-6-methyl-4-(3-methylthiophen-2-yl)-2-phenacylsulfanyl-1,4-dihydropyridine-3-carbonitrile apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring and the phenacylsulfanyl group enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

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